molecular formula C20H33N3O4S B4469783 1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide

1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide

Cat. No.: B4469783
M. Wt: 411.6 g/mol
InChI Key: RIUJGJCIGCSBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and a dimethylsulfamoyl group.

Preparation Methods

The synthesis of 1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the carboxamide group and the dimethylsulfamoyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-Naphthyl 3-(dimethylsulfamoyl)-4-methylbenzoate: This compound has a similar dimethylsulfamoyl group but differs in its overall structure and applications.

    Pinacol boronic esters: These compounds are valuable building blocks in organic synthesis and undergo similar types of reactions.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4S/c1-4-16-27-19-10-6-5-8-17(19)9-7-13-21-20(24)18-11-14-23(15-12-18)28(25,26)22(2)3/h5-6,8,10,18H,4,7,9,11-16H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJGJCIGCSBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CCCNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(dimethylsulfamoyl)-N-[3-(2-propoxyphenyl)propyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.